![molecular formula C11H9BrN4O3S2 B2932903 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 904277-21-0](/img/structure/B2932903.png)
2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been studied in various scientific fields due to its potential applications in research.
Mechanism of Action
The mechanism of action for 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits cytotoxic effects on cancer cells and inhibitory effects on the growth of microorganisms. It has also been shown to possess anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory agents. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.
Future Directions
For research on 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved activity and selectivity. Additionally, it may be studied for its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis method for 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2-amino-5-bromobenzamide with 2-(hydroxyamino)-2-oxoethylthiocyanate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the final compound.
Scientific Research Applications
2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been studied in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potential anticancer, antimicrobial, and antifungal activities. It has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-bromo-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O3S2/c12-7-4-2-1-3-6(7)9(18)13-10-14-15-11(21-10)20-5-8(17)16-19/h1-4,19H,5H2,(H,16,17)(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQJATZIAZBHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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